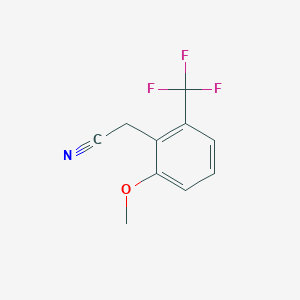

2-Methoxy-6-(trifluoromethyl)phenylacetonitrile

Description

Properties

IUPAC Name |

2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c1-15-9-4-2-3-8(10(11,12)13)7(9)5-6-14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXXNDJVHVVBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801238713 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801238713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-07-5 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801238713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Comparative Analysis of Methods

*Yields estimated from analogous reactions in cited sources.

Industrial-Scale Considerations

- Continuous Flow Synthesis : Reduces side reactions (e.g., hydrolysis of nitriles) via precise temperature control.

- Catalyst Recovery : Tetrabutylammonium hydroxide is recycled via solvent extraction, lowering costs.

- Safety :

Analytical Characterization

- NMR : ¹⁹F NMR confirms trifluoromethyl group (-CF₃ δ = -60 to -65 ppm).

- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 60:40).

- Melting Point : 92–94°C (lit. 93°C).

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 2-methoxy-6-(trifluoromethyl)benzoic acid.

Reduction: Formation of 2-methoxy-6-(trifluoromethyl)phenylamine.

Substitution: Formation of various substituted phenylacetonitriles depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Methoxy-6-(trifluoromethyl)phenylacetonitrile serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various transformations, making it valuable in developing pharmaceuticals and agrochemicals. The trifluoromethyl group increases lipophilicity, facilitating interactions with biological targets .

Research has indicated that derivatives of this compound exhibit potential biological activities, including:

- Anti-inflammatory properties : Studies have explored its effectiveness in modulating inflammatory pathways.

- Antimicrobial effects : The compound has been investigated for its ability to inhibit microbial growth, making it a candidate for new antimicrobial agents .

Medicinal Chemistry

In medicinal chemistry, this compound is being studied for its pharmacological potential. Researchers are examining its role in drug development, particularly in targeting specific molecular pathways associated with diseases such as cancer and autoimmune disorders. Its structural features may enhance the efficacy and selectivity of therapeutic agents .

Case Study 1: Synthesis of Antimicrobial Agents

A recent study utilized this compound as an intermediate in synthesizing novel antimicrobial compounds. The resulting derivatives demonstrated enhanced activity against resistant strains of bacteria compared to existing treatments. This research highlights the compound's potential in addressing antibiotic resistance.

Case Study 2: Anti-inflammatory Drug Development

Another investigation focused on the anti-inflammatory properties of the compound's derivatives. By modifying the acetonitrile group, researchers developed new compounds that effectively reduced inflammation in animal models. This study underscores the importance of structural modifications to enhance biological activity .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Data Table: Key Structural Analogs

Research Implications

- Para- and meta-substituted analogs may offer better yields in reactions requiring less steric hindrance .

- Electronic Effects : The electron-withdrawing -CF₃ group enhances the electrophilicity of the nitrile, making it suitable for click chemistry or coordination complexes. However, steric effects in the ortho-substituted parent compound may limit its utility compared to derivatives .

Biological Activity

2-Methoxy-6-(trifluoromethyl)phenylacetonitrile (C10H8F3NO) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, making it a valuable moiety in drug design. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H8F3NO

- Molecular Weight : 221.17 g/mol

- IUPAC Name : this compound

- CAS Number : 1017779-07-5

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the introduction of the trifluoromethyl group into a substituted phenylacetonitrile framework. The synthetic routes often focus on optimizing yield and purity while minimizing environmental impact.

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. A study focusing on the structure-activity relationship of similar compounds demonstrated that the presence of electron-withdrawing groups like trifluoromethyl enhances antibacterial potency against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. For instance, derivatives with similar structural motifs have shown promising results in inhibiting cell proliferation in breast and lung cancer models. The introduction of methoxy and trifluoromethyl groups was found to significantly increase antiproliferative activity compared to their unsubstituted counterparts .

Case Studies

- In Vitro Studies :

- A study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing a dose-dependent inhibition of cell growth. The IC50 values were determined to be significantly lower than those of standard chemotherapeutics, indicating a potential role as an alternative anticancer agent .

- Antitubercular Activity :

Structure-Activity Relationship (SAR)

The SAR studies emphasize that:

- The trifluoromethyl group enhances lipophilicity, which aids in cellular uptake.

- Methoxy substitutions at specific positions on the aromatic ring improve selectivity for biological targets.

- Alterations in the acetonitrile moiety can lead to significant changes in biological activity, suggesting that fine-tuning these substituents can optimize therapeutic effects .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous trifluoromethylphenylacetonitrile derivatives are prepared by reacting substituted benzaldehydes with acetonitrile precursors under controlled temperatures (e.g., room temperature for initial condensation, followed by heating at 100°C to drive completion). Key parameters include solvent polarity (e.g., THF or DMF), stoichiometric ratios of reactants, and inert atmospheres to avoid side reactions. Characterization of intermediates via TLC or HPLC is critical for monitoring progress .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- UV-Vis and Fluorescence Spectroscopy : To study electronic transitions and solvatochromic effects, dissolve the compound in solvents of varying polarity (e.g., hexane, ethanol, DMSO) and measure absorption/emission spectra.

- NMR (¹H/¹³C/¹⁹F) : Fluorine NMR is essential for resolving trifluoromethyl group interactions, while ¹H NMR identifies methoxy and aromatic proton environments.

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- HPLC-PDA : Purity analysis using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What are the critical safety and storage protocols for handling this compound?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, light-resistant containers due to its flammability (UN 1993) and sensitivity to moisture. Use explosion-proof refrigeration .

- Handling : Work in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Avoid contact with strong oxidizers or bases, which may release toxic HCN or HF gases.

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do the methoxy and trifluoromethyl substituents influence electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the nitrile carbon, facilitating nucleophilic additions. The methoxy group’s electron-donating resonance stabilizes aromatic intermediates. Computational studies (DFT or TD-DFT) can model charge distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Solvatochromic shifts in UV-Vis spectra (e.g., bathochromic shifts in polar solvents) experimentally validate these effects .

Q. What kinetic models describe the hydrolysis of this compound under varying thermal or catalytic conditions?

- Methodological Answer : Hydrolysis of nitriles typically follows pseudo-first-order kinetics. For example, studies on phenylacetonitrile derivatives in near-critical water (523–563 K) show consecutive reaction pathways: nitrile → amide → carboxylic acid. Activation energies (64–82 kJ/mol) are derived via Arrhenius plots. To study hydrolysis of this compound, use pressurized reactors with online sampling for HPLC analysis. Catalysts (e.g., lipases or transition metals) can reduce energy barriers .

Q. How can computational methods predict aggregation-induced emission (AIE) or thermal stability in this compound?

- Methodological Answer :

- AIE Prediction : Molecular dynamics (MD) simulations model aggregation behavior in solvents. Fluorescence quenching in dilute solutions and enhancement in aggregated states are indicators.

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) measures decomposition onset. Pair with DFT calculations to identify weak bonds (e.g., C≡N or C-O) prone to cleavage.

- Case Study : Triarylamine-acrylonitrile derivatives with trifluoromethyl groups showed enhanced thermal stability (decomposition >300°C) and AIE due to restricted intramolecular rotation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.